
2-Methylundec-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylundec-4-en-2-ol is an organic compound with the molecular formula C12H24O. It is a branched hydrocarbon with an alcohol functional group and an alkene group. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylundec-4-en-2-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of 2-methylundec-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions usually involve low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 2-methylundec-4-en-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled pressure and temperature conditions. The hydrogenation reaction selectively reduces the carbonyl group to an alcohol while preserving the alkene group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylundec-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkene group can be reduced to an alkane using hydrogen gas (H2) in the presence of a metal catalyst such as platinum (Pt) or palladium (Pd).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-Methylundec-4-en-2-one.
Reduction: 2-Methylundecane.
Substitution: 2-Methylundec-4-en-2-chloride or 2-Methylundec-4-en-2-bromide.
Applications De Recherche Scientifique
2-Methylundec-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the metabolism of branched hydrocarbons and alcohols in biological systems.
Medicine: Research is being conducted on its potential use as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylundec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
2-Methylundec-4-en-2-ol can be compared with other similar compounds, such as:
10-Methylundec-2-en-4-olide: This compound has a similar molecular structure but contains a lactone ring instead of an alcohol group.
2-Methylundec-4-en-2-one: This compound is the oxidized form of this compound, with a ketone group instead of an alcohol group.
2-Methylundecane: This compound is the fully reduced form of this compound, with an alkane group instead of an alkene and alcohol group.
Propriétés
Numéro CAS |
72483-57-9 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
2-methylundec-4-en-2-ol |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11-12(2,3)13/h9-10,13H,4-8,11H2,1-3H3 |
Clé InChI |
ZAMSSQILHKPEBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


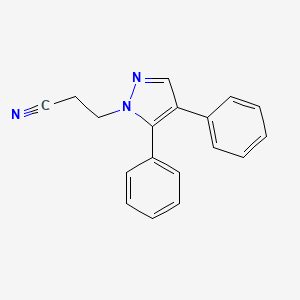

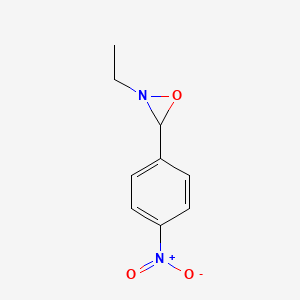



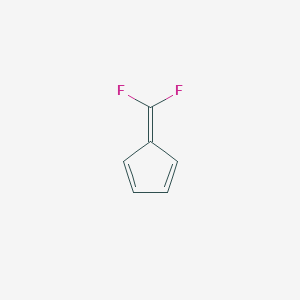
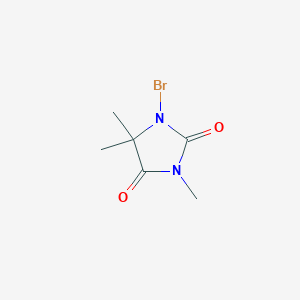

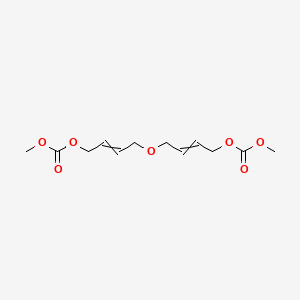

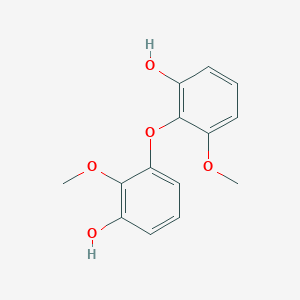
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
